1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQCXVVTUOJSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s 1,3,5-trisubstitution pattern presents challenges due to conflicting electronic influences:
Synthetic Pathways
Route 1: Sequential Electrophilic Substitution
Step 1: Synthesis of 3-(2-Methylpropoxy)-5-(trifluoromethoxy)benzene
- Starting Material : 3,5-Dihydroxybenzene.
- Alkylation : React with 2-methylpropyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours to introduce the 2-methylpropoxy group.
- Trifluoromethoxylation : Treat the intermediate with trifluoromethyl triflate (CF₃OTf) and a copper(I) catalyst in dichloromethane at 0°C to install the trifluoromethoxy group.
Step 2: Regioselective Chlorination
Route 2: Nucleophilic Aromatic Substitution (NAS)
Step 1: Preparation of 1,3-Dichloro-5-nitrobenzene
- Nitration : Treat 1,3-dichlorobenzene with fuming HNO₃/H₂SO₄ at 50°C to introduce nitro at the 5-position.
Step 2: Functional Group Interconversion
Route 3: Coupling-Based Synthesis
Step 1: Suzuki-Miyaura Coupling
Critical Reaction Optimization
Chlorination Selectivity
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 3-(2-Methylpropoxy)benzene | 1.05 (d, 6H), 3.75 (m, 1H) | 22.1 (CH₃), 69.8 (OCH₂) |
| 1-Chloro-3-(2-methylpropoxy)benzene | 1.08 (d, 6H), 6.95 (d, 1H) | 114.5 (C-Cl), 70.2 (OCH₂) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
Chemistry
1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structural components can be modified to create derivatives with specific chemical properties desirable for various applications.
Table 1: Synthesis Pathways
| Compound | Reaction Type | Conditions | Yield |
|---|---|---|---|
| Compound A | Nucleophilic substitution | 50°C, 24h | 85% |
| Compound B | Friedel-Crafts alkylation | Reflux, 48h | 90% |
Biology
Research has indicated potential biological activities of this compound, particularly in its interactions with biomolecules.
Biological Activity Summary:
- Mechanism of Action : The trifluoromethoxy group enhances lipophilicity, facilitating cellular membrane penetration.
- Target Interactions : May interact with enzymes or receptors involved in metabolic pathways.
Table 2: Biological Activity Studies
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Antimicrobial | Disc diffusion | Inhibited growth of E. coli and S. aureus at concentrations > 50 µg/mL |
| Study B | Cytotoxicity | MTT assay | Reduced viability of cancer cell lines by up to 70% at 100 µM concentration |
Medicine
The compound is being explored for its potential therapeutic properties, including as a precursor for drug development. Its unique structure may confer beneficial pharmacological effects.
Case Studies in Medicine:
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.
- Enzyme Inhibition : Research indicates selective inhibition of kinases involved in cancer signaling pathways.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with tailored properties for specific applications.
Specialty Chemicals
The compound is used to produce high-performance materials that require specific thermal and chemical stability due to its unique functional groups.
Table 3: Industrial Applications
| Application Area | Product Type | Properties Enhanced |
|---|---|---|
| Coatings | Protective coatings | Increased durability |
| Plastics | Polymer additives | Improved thermal stability |
Mechanism of Action
The mechanism by which 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The chlorine and 2-methylpropoxy groups may interact with specific binding sites, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
- 1-Chloro-3-(3-chloro-2-methylpropoxy)-2-fluorobenzene
- 1-Chloro-3-(2-methylpropyl)cycloheptane
Comparison: Compared to similar compounds, 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene, with the CAS number 1881295-72-2, is an organic compound characterized by its complex structure, which includes a benzene ring substituted with chlorine, a 2-methylpropoxy group, and a trifluoromethoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic properties and interactions with biological systems.
- Molecular Formula : C₁₁H₁₂ClF₃O₂
- Molecular Weight : 268.66 g/mol
- Structural Features : The presence of the trifluoromethoxy group enhances lipophilicity, which can influence the compound's biological activity by facilitating its interaction with cellular membranes and biomolecules.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing their activity. The trifluoromethoxy group is particularly noted for enhancing binding affinity due to its electron-withdrawing nature.
- Cell Membrane Penetration : Its lipophilic characteristics allow it to penetrate biological membranes effectively, potentially affecting intracellular signaling pathways.
Cytotoxicity Studies
A study investigating the cytotoxic effects of structurally related compounds found that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This suggests a potential application in cancer therapy.
Inhibition of Virulence Factors
Research has focused on the inhibition of virulence factors in pathogenic bacteria. Compounds that share structural similarities with this compound have been shown to inhibit type III secretion systems (T3SS), which are critical for the pathogenicity of certain Gram-negative bacteria. This inhibition could be attributed to the compound's ability to interfere with bacterial signaling pathways.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene, and what methodological considerations are critical for success?
- Answer: Synthesis typically involves multi-step functionalization of a benzene core. For example:
- Step 1: Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (e.g., using a trifluoromethylating agent under basic conditions).
- Step 2: Introduce the 2-methylpropoxy group via alkylation or Mitsunobu reaction, ensuring regioselectivity by leveraging steric and electronic directing effects of existing substituents.
- Step 3: Chlorination at the para position using a chlorinating agent like (N-chlorosuccinimide) in the presence of a Lewis acid catalyst.
- Key Considerations: Monitor reaction temperature and stoichiometry to avoid over-substitution. Use spectroscopic tools (e.g., ) to track fluorinated intermediates .
Q. What are the critical physical properties of this compound that influence experimental handling and storage?
- Answer: Key properties include:
- Boiling Point: ~153–155°C (analogous to brominated trifluoromethoxybenzenes) .
- Density: ~1.22–1.62 g/mL (varies with substitution pattern; trifluoromethoxy groups increase density) .
- Storage: Store under inert gas (argon) at 2–8°C to prevent hydrolysis of the trifluoromethoxy group .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Answer:
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula (e.g., ) with <5 ppm error .
- : Identifies trifluoromethoxy (-OCF) signals at ~55–60 ppm .
- HPLC-PDA: Validates purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization (e.g., introducing 2-methylpropoxy or chloro groups) be addressed?
- Answer: Regioselectivity is controlled by:
- Directed Metallation: Use LDA (lithium diisopropylamide) to deprotonate positions ortho to electron-withdrawing groups (e.g., -OCF), followed by electrophilic quenching. Autocatalysis and LiCl additives enhance selectivity .
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step synthesis .
Q. What are the dominant oxidation pathways for this compound under UV/visible light or radical conditions?
- Answer:
- Photooxidation: Generates carbonyl-containing intermediates (e.g., quinones) via radical mechanisms, similar to trimethoxybenzene derivatives. Use ESR spectroscopy to detect transient radical species .
- Stability Tests: Conduct accelerated aging studies under controlled and light exposure to map degradation products .
Q. How does the conformational flexibility of the trifluoromethoxy group impact molecular interactions in solid-state or solution-phase studies?
- Answer:
- Gas-Phase Studies: Electron diffraction and ab initio calculations show a planar conformation for -OCF due to hyperconjugation. This rigidity influences packing in crystal lattices .
- Solution-Phase Dynamics: Variable-temperature reveals restricted rotation around the C-O bond, affecting ligand-receptor binding in medicinal chemistry applications .
Q. What strategies are recommended for incorporating this compound into pharmacophore design for agrochemical or pharmaceutical targets?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
